3-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by the presence of both fluorine and iodine atoms attached to the pyrrolo[2,3-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of pyrrolo[2,3-b]pyridine derivatives. The fluorination step can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI), while the iodination step can be performed using iodine or N-iodosuccinimide (NIS) under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of solvents, catalysts, and purification techniques is crucial to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups into the pyrrolo[2,3-b]pyridine core .
Scientific Research Applications
3-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for designing kinase inhibitors and other bioactive molecules.
Materials Science: The compound is explored for its potential in organic electronics and optoelectronic devices.
Chemical Biology: It serves as a probe for studying biological pathways and interactions.
Pharmaceutical Industry: The compound is investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of cancer cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-nitro-1H-pyrrolo[2,3-b]pyridine
- 3-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine
- 3-Fluoro-4-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
- 3-Fluoro-4-methoxy-1H-pyrrolo[2,3-b]pyridine
- 3-Fluoro-5-iodo-1H-pyrrolo[2,3-b]pyridine
Uniqueness
3-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both fluorine and iodine atoms, which impart distinct electronic and steric properties. This dual halogenation can enhance its reactivity and binding affinity in various chemical and biological contexts, making it a valuable compound for research and development .
Properties
Molecular Formula |
C7H4FIN2 |
---|---|
Molecular Weight |
262.02 g/mol |
IUPAC Name |
3-fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C7H4FIN2/c8-4-3-11-7-6(4)5(9)1-2-10-7/h1-3H,(H,10,11) |
InChI Key |
RKRZBUWEZUZKJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=C1I)C(=CN2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.